molecular formula C19H18ClFN2 B159560 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole CAS No. 138900-27-3

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole

Cat. No.: B159560
CAS No.: 138900-27-3
M. Wt: 328.8 g/mol
InChI Key: YCXCLZSLZGBCTA-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole (CAS: 138900-27-3, molecular formula: C₁₉H₁₈ClFN₂, molecular weight: 328.817) is a key intermediate in synthesizing the antipsychotic drug sertindole (Lu 23-174) . Its structure comprises a chloro-substituted indole core with a 4-fluorophenyl group at position 1 and a piperidin-4-yl moiety at position 2. The compound’s pharmacological relevance stems from its role as a precursor in drug development, particularly for central nervous system (CNS) disorders .

Properties

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-piperidin-4-ylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-6,11-13,22H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXCLZSLZGBCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432041
Record name 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138900-27-3
Record name 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : Copper(I) iodide or copper(II) acetate (0.1–1.0 mol%) in N-methylpyrrolidone (NMP).

  • Substrate Ratios : Equimolar amounts of 2,5-dichlorobenzoic acid (potassium salt) and N-(4-fluorophenyl)glycine (sodium salt).

  • Temperature : 80–100°C for 12–24 hours.

  • Workup : Acidification with HCl precipitates the glycine derivative, yielding >85% purity after recrystallization.

This method avoids hazardous solvents and ensures compatibility with large-scale production.

Cyclization to 3-Acetoxyindole Derivatives

The glycine intermediate undergoes cyclization under acidic conditions to form 3-acetoxyindole. This step employs acetic anhydride and sodium acetate at 120°C for 6 hours, achieving 70–75% yield. The reaction mechanism involves nucleophilic acyl substitution, followed by dehydration to form the indole backbone.

Reduction and Elimination to 5-Chloro-1-(4-Fluorophenyl)indole

The 3-acetoxyindole is reduced using sodium borohydride (NaBH₄) in methanol, followed by acid-catalyzed elimination of water to yield 5-chloro-1-(4-fluorophenyl)indole. Key parameters include:

  • Reduction Time : 2–4 hours at 0–5°C.

  • Acid Treatment : Concentrated HCl at 50°C for 1 hour.

  • Yield : 65–70% after column chromatography.

Condensation with 4-Piperidone

The pivotal step involves reacting 5-chloro-1-(4-fluorophenyl)indole with 4-piperidone under acidic conditions to introduce the piperidin-4-yl group.

Reaction Optimization

  • Acid System : Hydrochloric acid (3.5–5.0 mL/g substrate) and acetic acid (10–14 mL/g substrate).

  • Molar Ratio : 2.0 equivalents of 4-piperidone hydrate hydrochloride per equivalent of indole.

  • Temperature : Reflux (110–120°C) for 8–12 hours.

  • Workup : Neutralization with NaOH, extraction with dichloromethane, and crystallization from ethanol/water (yield: 60–65%).

Table 1: Impact of Acid Composition on Reaction Efficiency

HCl (mL/g)Acetic Acid (mL/g)Yield (%)Purity (%)
3.5105892
4.0126395
5.0146596

Excess piperidone ensures complete conversion, while high acetic acid volumes improve solubility and reaction homogeneity.

Reduction of Tetrahydropyridine Intermediate

The product 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole undergoes catalytic hydrogenation (H₂/Pd-C) or borane-THF complex reduction to saturate the tetrahydropyridine ring.

Hydrogenation Conditions

  • Catalyst : 10% Pd/C (5 wt% substrate).

  • Pressure : 50 psi H₂ at 25°C for 4 hours.

  • Yield : 90–95%.

Final Alkylation to Sertindole

While beyond the scope of this report, the piperidin-4-yl indole derivative is alkylated with 1-(2-chloroethyl)-2-imidazolidinone to form sertindole, followed by tartrate salt formation for pharmaceutical use.

Alternative Synthetic Routes

Halogen Exchange for Substrate Diversification

Industrial-Scale Considerations

Patent EP1260511B1 highlights adaptations for technical-scale production:

  • Solvent Recovery : NMP and acetic acid are distilled and reused.

  • Waste Minimization : Copper catalysts are removed via chelating resins.

  • Throughput : Batch sizes exceeding 50 kg with >95% purity after crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antipsychotic Properties
One of the primary applications of 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole is its investigation as a potential antipsychotic agent. The compound has been studied for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Research indicates that derivatives of this compound may exhibit lower side effects compared to traditional antipsychotics, making them promising candidates for further development .

1.2 Antidepressant Activity
Initial studies suggest that this compound may also possess antidepressant-like properties. Its interaction with serotonin receptors could provide a mechanism for mood regulation, thus positioning it as a candidate for the treatment of depression .

Chemical Synthesis

2.1 Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its structure allows for various modifications that can lead to the development of new drugs with enhanced efficacy and reduced toxicity. For example, it can be used to synthesize other indole derivatives that may have specific biological activities .

2.2 Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various functional groups to achieve the desired pharmacological properties. The versatility of indole derivatives makes them valuable in drug design, particularly for targeting specific biological pathways .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaFindings
AntipsychoticDemonstrated modulation of dopamine receptors with reduced side effects compared to traditional drugs.
AntidepressantIndicated potential antidepressant effects through serotonin receptor interaction.
Chemical SynthesisUsed as an intermediate for synthesizing novel indole derivatives with targeted biological activities.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substitutions

(a) 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole (C₁₅H₁₂ClNO₂S)
  • Structural Differences : Replaces the 4-fluorophenyl group with a 4-methylphenylsulfonyl moiety and lacks the piperidin-4-yl group.
  • Crystallographic Properties : The indole ring is nearly planar (r.m.s. deviation = 0.0107 Å), with an 85.01° dihedral angle between the indole and phenyl rings .
  • Key Contrast : The sulfonyl group introduces polar interactions, whereas the fluorophenyl group in the target compound enhances lipophilicity and receptor binding .
(b) 5-Chloro-3-(4-fluorophenyl)-1H-indole (CAS: 141306-08-3, C₁₄H₉ClFN)
  • Structural Differences : Lacks the piperidin-4-yl group at position 3.
  • Pharmacological Impact : The absence of the piperidine ring reduces affinity for serotonin (5-HT₁A) and dopamine receptors, highlighting the critical role of the piperidinyl group in CNS activity .
(c) Sertindole (Lu 23-174, CAS: 106516-24-9)
  • Structural Differences: Adds a 2-imidazolidinone-ethyl group to the piperidin-4-yl moiety of the target compound.
  • Pharmacological Impact : This modification enhances metabolic stability and receptor selectivity, making sertindole a clinically effective antipsychotic with minimal sedative effects .

Analogues with Varying Heterocyclic Moieties

(a) 3-(Piperidin-3-yl)-1H-indole Derivatives
  • Structural Differences : Substitutes piperidin-4-yl with piperidin-3-yl.
  • Biological Impact : Reduced 5-HT₁A receptor affinity compared to the 4-piperidinyl analogue, demonstrating the importance of spatial orientation in receptor binding .
(b) Pyrido[1,2-c]pyrimidine-Indole Hybrids
  • Structural Differences : Integrates a pyridopyrimidine scaffold with the indole-piperidine pharmacophore.
  • Biological Impact : These hybrids exhibit dual 5-HT₁A and serotonin transporter (SERT) inhibition, but their synthesis complexity limits scalability compared to the target compound .

Impurities and By-Products

During sertindole synthesis, des-chloro impurities (e.g., des-chloro indole 17) are formed at ~0.5–1.0% during catalytic hydrogenation. These impurities lack the C5-chloro substituent, reducing receptor binding potency. Strict purification is required to maintain drug efficacy .

Critical Analysis of Structural Features

  • Piperidin-4-yl vs. Piperidin-3-yl : The 4-position optimizes receptor binding geometry, while the 3-position disrupts key interactions .
  • Chloro Substituent : Essential for maintaining hydrophobic interactions with receptor pockets; its absence (e.g., in des-chloro impurities) drastically reduces efficacy .
  • Fluorophenyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogues .

Biological Activity

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole, a synthetic organic compound, belongs to the class of indole derivatives, which are widely recognized for their diverse biological activities. This compound is characterized by a chloro group at the 5-position, a fluorophenyl group at the 1-position, and a piperidinyl group at the 3-position of the indole ring. Its molecular formula is C19H18ClFN2C_{19}H_{18}ClFN_2 with a molecular weight of approximately 328.81 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This compound has been investigated for its potential therapeutic effects in several areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties, likely due to the presence of halogen substituents which enhance bioactivity .
  • Anticancer Potential : Research suggests that indole derivatives can influence cancer cell proliferation and apoptosis, making this compound a candidate for further investigation in oncology .

In Vitro Studies

Recent investigations have focused on the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound were determined through standardized assays.

Pathogen MIC (mg/mL) Activity
Staphylococcus aureus0.0039Strong antibacterial activity
Escherichia coli0.025Strong antibacterial activity
Candida albicans3.125Moderate antifungal activity
Pseudomonas aeruginosaNot effectiveLimited activity

These results indicate that this compound could serve as a potent antimicrobial agent, particularly against Gram-positive bacteria .

Antimicrobial Efficacy

A study conducted on various indole derivatives, including this compound, demonstrated its effectiveness against multiple bacterial strains. The study utilized agar diffusion methods to assess the zones of inhibition:

  • Staphylococcus aureus : Exhibited a zone of inhibition measuring approximately 24 mm.
  • Escherichia coli : Showed a zone of inhibition around 22 mm.

These findings underscore the potential application of this compound in treating infections caused by resistant bacterial strains .

Anticancer Research

In another study focusing on the cytotoxic effects of indole derivatives on HeLa cells, it was found that compounds similar to this compound exhibited significant cytotoxicity at varying concentrations. The MTT assay revealed that these compounds could induce apoptosis in cancer cells, suggesting their role as potential chemotherapeutic agents .

Q & A

Q. Key considerations :

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Intermediate characterization using 1H^1H/13C^{13}C-NMR and LC-MS to confirm regioselectivity .

(Basic) How is the compound characterized using spectroscopic and crystallographic methods?

Answer:
Spectroscopic characterization :

  • NMR : 1H^1H-NMR (DMSO-d6) shows distinct signals for the indole NH (~10.5 ppm), aromatic protons (6.8–8.2 ppm), and piperidine protons (2.5–3.5 ppm). 19F^{19}F-NMR confirms the 4-fluorophenyl group (-115 to -120 ppm) .
  • Mass spectrometry : ESI-MS typically displays [M+H]+ peaks at m/z 355.1 (calculated for C19_{19}H17_{17}ClFN2_2).

Crystallography :
Single-crystal X-ray diffraction (SC-XRD) reveals planar indole systems and chair conformations of the piperidine ring. Bond angles and torsion angles are critical for validating steric effects (e.g., C3–C7–N1 angle: 119.3°) .

(Advanced) How can molecular docking studies be designed to evaluate interactions with biological targets (e.g., kinases)?

Answer:
Methodology :

  • Target selection : Prioritize kinases (e.g., GSK-3β, CDK5) based on structural homology to indole-based inhibitors .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) optimized for ligand flexibility.
  • Binding site analysis : Grid boxes centered on ATP-binding pockets (20 Å3^3), with constraints for hydrogen bonding (e.g., piperidine N with Asp200) and π-π stacking (fluorophenyl-indole interactions) .

Q. Validation :

  • Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors like GF 109203X .
  • MD simulations (50 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å) .

(Advanced) What strategies resolve contradictions in pharmacological data across studies (e.g., IC50_{50}50​ variability)?

Answer:
Root causes :

  • Assay conditions (e.g., ATP concentration in kinase assays).
  • Compound solubility (DMSO vs. aqueous buffers).

Q. Resolution strategies :

  • Standardized protocols : Use identical cell lines (e.g., HEK293) and assay kits (e.g., Promega ADP-Glo™).
  • Meta-analysis : Pool data from ≥3 independent studies, applying ANOVA with post-hoc Tukey tests to identify outliers .
  • Solubility optimization : Co-solvents (e.g., cyclodextrin) or salt forms (e.g., hydrochloride) improve bioavailability .

(Basic) What analytical techniques assess purity and stability of the compound under storage?

Answer:

  • HPLC : C18 column (5 µm, 250 mm), acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% required for pharmacological studies .
  • Stability studies :
    • Accelerated degradation (40°C/75% RH, 4 weeks) monitored via LC-MS.
    • Major degradation products: N-dealkylation (piperidine loss) or hydrolysis of the chloro group .

(Advanced) How is structure-activity relationship (SAR) analysis conducted to optimize substituent effects?

Answer:
SAR workflow :

Library design : Synthesize analogs with variations at positions 1 (aryl), 3 (piperidine), and 5 (halogens) .

Pharmacological screening : IC50_{50} values against target enzymes (e.g., IC50_{50} = 0.8 µM for CDK5 inhibition ).

3D-QSAR : CoMFA or CoMSIA models correlate electrostatic/hydrophobic fields with activity (q2^2 > 0.6 required) .

Q. Key findings :

  • 4-Fluorophenyl enhances target selectivity over 4-chlorophenyl (ΔpIC50_{50} = 0.5).
  • Piperidine N-methylation reduces CNS penetration (logBB < -1.0) .

(Basic) What safety and handling precautions are recommended for this compound?

Answer:

  • Toxicity : LD50_{50} (oral, rat) >500 mg/kg; handle with nitrile gloves and lab coats.
  • Storage : -20°C under argon, desiccated (stable >6 months). Avoid light (λ < 420 nm) to prevent photodegradation .

(Advanced) How does the compound’s conformation impact its pharmacokinetic profile?

Answer:

  • LogP : Calculated 3.1 (Schrödinger QikProp) indicates moderate blood-brain barrier penetration.
  • Metabolism : CYP3A4-mediated oxidation of the piperidine ring (major metabolite: piperidine-N-oxide).
  • Half-life (t1/2_{1/2}) : 4.2 h in murine models, optimized via prodrug strategies (e.g., esterification) .

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